molecular formula C32H29IN4O4S2 B11936593 PROTAC Bcl-xL ligand-1

PROTAC Bcl-xL ligand-1

Cat. No.: B11936593
M. Wt: 724.6 g/mol
InChI Key: NOZZAZZDPDCLQI-UHFFFAOYSA-N
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Description

PROTAC Bcl-xL ligand-1 is a compound used in the synthesis of proteolysis-targeting chimeras (PROTACs) that specifically target the Bcl-xL protein. Bcl-xL is a member of the B-cell lymphoma 2 (BCL-2) protein family, which plays a crucial role in regulating apoptosis, or programmed cell death. By targeting Bcl-xL, this compound can help degrade this protein, offering potential therapeutic benefits in cancer treatment and other diseases where apoptosis regulation is disrupted .

Preparation Methods

The synthesis of PROTAC Bcl-xL ligand-1 involves several steps. The compound is typically prepared by combining a ligand that targets Bcl-xL with an E3 ubiquitin ligase recruitment ligand, connected by a chemical linker. The synthetic route includes the following steps:

    Ligand Synthesis: The ligand targeting Bcl-xL is synthesized using standard organic synthesis techniques.

    Linker Attachment: A chemical linker is attached to the ligand.

    E3 Ligase Recruitment Ligand Attachment: The E3 ubiquitin ligase recruitment ligand is then attached to the other end of the linker.

The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG300), along with surfactants like Tween 80 .

Chemical Reactions Analysis

PROTAC Bcl-xL ligand-1 undergoes several types of chemical reactions:

    Ubiquitination: The primary reaction is the ubiquitination of the target protein Bcl-xL. This involves the attachment of ubiquitin molecules to Bcl-xL, marking it for degradation by the proteasome.

    Proteasomal Degradation: Following ubiquitination, Bcl-xL is degraded by the proteasome, a protein complex responsible for degrading unneeded or damaged proteins.

Common reagents used in these reactions include ubiquitin, E1 activating enzymes, E2 conjugating enzymes, and E3 ligases . The major product formed from these reactions is the degraded fragments of Bcl-xL.

Mechanism of Action

The mechanism of action of PROTAC Bcl-xL ligand-1 involves the following steps:

Comparison with Similar Compounds

PROTAC Bcl-xL ligand-1 is unique in its ability to specifically target and degrade Bcl-xL. Similar compounds include:

This compound stands out due to its specificity and efficiency in degrading Bcl-xL, making it a valuable tool in both research and therapeutic applications.

Properties

Molecular Formula

C32H29IN4O4S2

Molecular Weight

724.6 g/mol

IUPAC Name

ethyl 2-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]-5-[3-(4-iodophenoxy)propyl]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C32H29IN4O4S2/c1-2-40-30(39)28-27(11-6-18-41-22-14-12-21(33)13-15-22)43-32(35-28)37-17-16-20-7-5-8-23(24(20)19-37)29(38)36-31-34-25-9-3-4-10-26(25)42-31/h3-5,7-10,12-15H,2,6,11,16-19H2,1H3,(H,34,36,38)

InChI Key

NOZZAZZDPDCLQI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)N2CCC3=C(C2)C(=CC=C3)C(=O)NC4=NC5=CC=CC=C5S4)CCCOC6=CC=C(C=C6)I

Origin of Product

United States

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